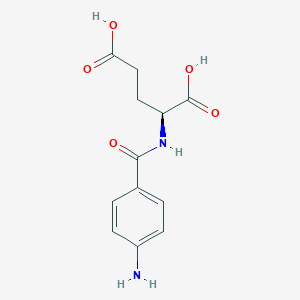

(4-Aminobenzoyl)-L-glutamic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873641 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-30-1 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Aminobenzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-aminobenzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMINOBENZOYL)GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4-Aminobenzoyl)-L-glutamic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of (4-Aminobenzoyl)-L-glutamic acid. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key procedures.

Chemical Structure and Properties

This compound, also known as p-aminobenzoyl-L-glutamic acid (PABG), is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] It is a key intermediate in the synthesis of folic acid and the drug methotrexate.[2] Furthermore, it is a known metabolite of tetrahydrofolate, the active form of folate in the body.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[4] |

| Synonyms | N-(p-Aminobenzoyl)glutamic acid, PABGA, p-Aminobenzoyl-L-glutamic acid |

| CAS Number | 4271-30-1 |

| Molecular Formula | C₁₂H₁₄N₂O₅[4] |

| Molecular Weight | 266.25 g/mol [4] |

| Appearance | White to off-white or beige powder/solid. |

| Melting Point | ~175 °C (with decomposition) |

| Solubility | Soluble in DMSO and methanol (B129727). Soluble in aqueous base and sparingly soluble in aqueous acid.[5] |

| pKa | 3.50 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from p-nitrobenzoic acid.[1][6] The first step is the acylation of L-glutamic acid with p-nitrobenzoyl chloride to form N-(4-nitrobenzoyl)-L-glutamic acid. The second step is the reduction of the nitro group to an amine, yielding the final product.[7]

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

-

Preparation of p-nitrobenzoyl chloride: p-Nitrobenzoic acid is reacted with an acylating chlorination agent, such as thionyl chloride or oxalyl chloride, often with a catalyst like DMF, in a suitable solvent like dichloroethane at reflux temperature.[1][6]

-

Condensation Reaction: The resulting p-nitrobenzoyl chloride solution is slowly added to a solution of sodium glutamate (B1630785) in water at a controlled temperature (e.g., 0-5 °C). The pH of the reaction mixture is maintained at approximately 8-9 by the concurrent addition of an aqueous sodium hydroxide (B78521) solution.[1]

-

Work-up: After the reaction is complete, the layers are separated, and the aqueous layer is acidified with hydrochloric acid to a pH of 1. This precipitates the N-(4-nitrobenzoyl)-L-glutamic acid, which is then filtered, washed with water, and dried.[1]

Step 2: Synthesis of this compound (Reduction)

-

Reaction Setup: N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol) is dissolved in methanol (118 g) in a reaction vessel.[7]

-

Catalyst and Reducing Agent: A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.59 g) is added to the solution.[7] Subsequently, a reducing agent such as ammonium (B1175870) formate (B1220265) (0.3 mol, 18.92 g) or hydrazine (B178648) hydrate (B1144303) is slowly added.[6][7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 30-40 minutes.[1][7]

-

Isolation and Purification: Upon completion of the reaction, the Pd/C catalyst is removed by filtration. The filtrate is then acidified to a pH of 3 with hydrochloric acid in methanol, which causes the product to crystallize.[7] The crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried.[7] This process typically yields a product with high purity (>99% by HPLC).[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

-

General Protocol Outline:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed for optimal separation.

-

Detection: UV detection at a wavelength of approximately 287 nm is suitable for this compound.[3]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.22 or 0.45 µm filter before injection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

General Considerations:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for acquiring NMR spectra of this compound.

-

¹H NMR: Expected signals would include those for the aromatic protons of the aminobenzoyl group, the methine proton of the glutamic acid backbone, and the methylene (B1212753) protons of the glutamic acid side chain.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the carbons of the glutamic acid residue.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern for structural elucidation.

-

General Approach:

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.[4]

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. Key fragmentation patterns would likely involve the cleavage of the amide bond and losses of water and carbon dioxide from the carboxylic acid groups.[8]

-

Biological Role and Pathways

This compound is primarily recognized as a catabolite of folic acid. Folate is an essential B vitamin crucial for one-carbon metabolism, which is vital for the synthesis of nucleotides (and thus DNA), and for the methylation of DNA and other molecules.[9]

The breakdown of folate in the body can occur through the cleavage of the C9-N10 bond, which releases p-aminobenzoylglutamate (pABG) and a pteridine (B1203161) moiety.[10] Therefore, the levels of this compound in biological fluids can serve as an indicator of folate turnover and catabolism.[11]

In some bacteria, there is a specific metabolic pathway for the utilization of this compound. The abgT gene encodes a transporter protein that facilitates the uptake of p-aminobenzoyl-L-glutamate into the bacterial cell.[12] Once inside, the enzyme p-aminobenzoyl-glutamate hydrolase cleaves the amide bond, releasing p-aminobenzoate (PABA) and L-glutamate. The released PABA can then be used by the bacteria in their own folic acid synthesis pathway.[12]

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in Folate Catabolism

Caption: Simplified pathway of folate catabolism.

References

- 1. CN105439895A - Preparation method of N this compound - Google Patents [patents.google.com]

- 2. agilent.com [agilent.com]

- 3. whitman.edu [whitman.edu]

- 4. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Aminobenzoyl)-L-glutamic Acid | LGC Standards [lgcstandards.com]

- 6. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]

- 7. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Aminobenzoyl)-L-glutamic acid (CAS 4271-30-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Aminobenzoyl)-L-glutamic acid, also known as p-Aminobenzoyl-L-glutamic acid (pABG), a key chemical compound with significant roles in biological systems and analytical applications. This document details its physicochemical properties, synthesis methodologies, biological significance, and established experimental protocols, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Core Properties and Identification

This compound is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] It is recognized as a metabolite of tetrahydrofolate, a crucial B-vitamin.[2]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Source(s) |

| CAS Number | 4271-30-1 | [3][4][5] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][3][4][5] |

| Molecular Weight | 266.25 g/mol | [1][3][4][5][6] |

| Appearance | White to off-white/beige powder or crystal | [4][5] |

| Melting Point | 169 - 175 °C (with decomposition) | [3][4][7] |

| Solubility | Water: Very soluble.[3] Approx. 1 mg/mL in PBS (pH 7.2).[2][8] Organic Solvents: Soluble in DMSO and Dimethylformamide (approx. 1 mg/mL).[8][9] Also soluble in Methanol (B129727).[5] | [2][3][5][8][9] |

| Density | ~1.4 g/cm³ | [3][7] |

| pKa | 3.60 | [3] |

| UV/Vis λmax | 287 nm | [2][8] |

| Storage Temperature | -20°C or below is recommended for long-term stability.[4][5][9] Store at 4°C for shorter periods, protected from light.[10] | [4][5][9][10] |

Synthesis and Chemical Reactions

The synthesis of this compound is a multi-step process, typically starting from p-nitrobenzoic acid. The general pathway involves acylation, condensation, and reduction.

General Synthesis Pathway

A common and efficient method for synthesizing this compound involves three main stages.[11][12]

-

Acyl Chlorination: p-Nitrobenzoic acid is converted to its more reactive acyl chloride derivative, p-nitrobenzoyl chloride. This is often achieved using a chlorinating agent like oxalyl chloride or solid phosgene (B1210022) (BTC) with DMF as a catalyst.[12][13]

-

Condensation: The resulting p-nitrobenzoyl chloride is reacted with L-glutamic acid (often as sodium glutamate (B1630785) in an aqueous solution) in a condensation reaction. The pH of the reaction is carefully controlled (typically pH 8-9) to facilitate the formation of N-(4-nitrobenzoyl)-L-glutamic acid.[12][14]

-

Reduction: The nitro group of the intermediate is reduced to a primary amine. A common method for this step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate.[11][12][13][15] The final product, this compound, is then isolated, typically by precipitation and filtration.[15]

Microwave-assisted protocols have been shown to significantly reduce reaction times for the condensation step from hours to minutes.[14]

Biological Role and Applications

This compound holds a significant position in both biochemical pathways and laboratory applications.

Biological Significance

-

Folate Metabolism: It is a known folate catabolite, meaning it is a breakdown product of folic acid and its derivatives like tetrahydrofolate.[2][4] Its levels in plasma can increase in response to high folic acid intake.[2]

-

Microbiological Role: Certain bacteria that require p-aminobenzoate for growth can utilize this compound by first hydrolyzing it with the enzyme p-aminobenzoyl-glutamate hydrolase.[4]

-

Ergogenic Potential: As a derivative of an amino acid, it falls into a class of compounds that have been studied for their potential to influence anabolic hormone secretion, provide fuel during exercise, and support mental performance.[7][9]

Research and Industrial Applications

-

Folic Acid Synthesis: It serves as a crucial intermediate in the industrial synthesis of folic acid, an essential vitamin vital for cell growth and development.[11][12]

-

Analytical Chemistry: A primary application is its use as a derivatization agent for oligosaccharides.[14] By attaching this molecule, which has a strong UV-absorbing benzoyl group, to otherwise difficult-to-detect sugar chains, their analysis via methods like Capillary Zone Electrophoresis (CZE) and HPLC is greatly enhanced.[4][14]

-

Biochemical Research: The compound is used as a substrate or intermediate in biochemical assays and to study metabolic pathways involving amino acids and peptides.[14]

-

Other Potential Uses: It has been explored for use in creating fluorescent dyes and as a chelating agent for removing heavy metals.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis via Catalytic Reduction

This protocol details the reduction of the nitro-intermediate to the final amine product.[15]

Materials:

-

N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol)

-

Methanol (118 g)

-

10% Palladium on Carbon (Pd/C) catalyst (0.59 g)

-

Ammonium formate (18.92 g, 0.3 mol)

-

Hydrochloric acid in methanol

Procedure:

-

Add N-(4-nitrobenzoyl)-L-glutamic acid and methanol to a suitable reaction vessel.

-

Stir the mixture until the solid is completely dissolved.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Slowly add the ammonium formate. An exothermic reaction may occur.

-

Stir the reaction mixture at room temperature for approximately 30-60 minutes. Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Once the reaction is complete, remove the Pd/C catalyst by filtration.

-

Adjust the pH of the filtrate to 3 using hydrochloric acid in methanol. This will cause the product to precipitate.

-

Allow the mixture to stand for 30 minutes to ensure complete crystallization.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold methanol to remove impurities.

-

Dry the final product, N-(4-Aminobenzoyl)-L-glutamic acid, under vacuum. The expected yield is high, often exceeding 95%.[15]

Protocol 2: Derivatization of Oligosaccharides for HPLC/CZE Analysis

This protocol outlines the use of this compound (ABG) as a UV-absorbing tag for oligosaccharide analysis.[4][14]

Materials:

-

Oligosaccharide sample

-

This compound (ABG)

-

Sodium cyanoborohydride

-

DMSO and Acetic Acid

Procedure:

-

Reagent Preparation: Prepare a derivatization reagent by dissolving ABG and sodium cyanoborohydride in a mixture of DMSO and acetic acid.

-

Sample Preparation: Dissolve the oligosaccharide sample in water or a suitable buffer.

-

Derivatization Reaction: Mix the oligosaccharide solution with the derivatization reagent.

-

Incubation: Heat the mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 2-4 hours) to allow the covalent attachment of ABG to the reducing end of the oligosaccharide via reductive amination.

-

Quenching/Cleanup (Optional): The reaction may be stopped or cleaned up using a simple extraction or dilution step, depending on the analytical method.

-

Analysis: The resulting solution containing the ABG-labeled oligosaccharides can be directly injected into an HPLC or CZE system for separation and quantification, with detection at or near 287 nm.[2][8]

References

- 1. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-(4-Aminobenzoyl)-L-glutamic acid(4271-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. N-(4-aminobenzoyl)-L-glutamic acid | CAS#:4271-30-1 | Chemsrc [chemsrc.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. goldbio.com [goldbio.com]

- 11. nbinno.com [nbinno.com]

- 12. CN105439895A - Preparation method of N this compound - Google Patents [patents.google.com]

- 13. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]

- 14. Buy N-(4-Aminobenzoyl)-L-glutamic acid | 4271-30-1 [smolecule.com]

- 15. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

IUPAC name for (4-Aminobenzoyl)-L-glutamic acid

An In-depth Technical Guide to (2S)-2-[(4-Aminobenzoyl)amino]pentanedioic Acid

This technical guide provides a comprehensive overview of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide details its chemical properties, synthesis, and biological relevance, with a focus on its role in folate metabolism and as a scaffold for drug design.

Chemical Identity and Properties

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid, also known as N-(4-Aminobenzoyl)-L-glutamic acid, is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] Its systematic IUPAC name is (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | [1] |

| Synonyms | N-(4-Aminobenzoyl)-L-glutamic acid, p-Aminobenzoyl-L-glutamic acid, PABGA | [2] |

| CAS Number | 4271-30-1 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][2] |

| Molecular Weight | 266.25 g/mol | [1][2] |

| Appearance | Off-white to beige powder | [3] |

| Melting Point | 173-174 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO and dimethyl formamide (B127407) (~1 mg/mL), and in PBS (pH 7.2) (~1 mg/mL).[5] | [5] |

Synthesis and Purification

The synthesis of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a critical process for its application in research and pharmaceutical development. Several methods have been reported, with a common strategy involving the reaction of a p-nitrobenzoyl derivative with L-glutamic acid, followed by the reduction of the nitro group.

Experimental Protocol: A General Two-Step Synthesis

This protocol outlines a common laboratory-scale synthesis of N-(4-Aminobenzoyl)-L-glutamic acid.

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

-

Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (B78521).[6]

-

Slowly add a solution of p-nitrobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane) to the cooled solution of L-glutamic acid, while maintaining the pH between 8 and 9 with sodium hydroxide solution.[6]

-

Continue the reaction at room temperature for 1-3 hours.[6]

-

After the reaction is complete, separate the aqueous layer and acidify it with hydrochloric acid to a pH of 1 to precipitate the product.[6]

-

Filter the precipitate, wash with water, and dry to obtain N-(4-nitrobenzoyl)-L-glutamic acid.[6]

Step 2: Reduction of N-(4-nitrobenzoyl)-L-glutamic acid

-

Dissolve N-(4-nitrobenzoyl)-L-glutamic acid in methanol (B129727).[7]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[7]

-

Slowly add ammonium (B1175870) formate (B1220265) to the mixture.[7]

-

Stir the reaction mixture at room temperature for approximately 30 minutes.[7]

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, filter the mixture to remove the Pd/C catalyst.[7]

-

Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the final product.[7]

-

Filter the crystals, wash with a small amount of cold methanol, and dry to yield (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid.[7]

Table 2: Representative Yields and Purity from Synthesis

| Synthesis Step | Starting Materials | Key Reagents | Yield | Purity (by HPLC) | Reference |

| Acylation | L-glutamic acid, p-nitrobenzoyl chloride | Sodium hydroxide | 97-99% | 98.0-98.4% | [6] |

| Reduction | N-(4-nitrobenzoyl)-L-glutamic acid | 10% Pd/C, Ammonium formate | ~96% | >99% | [7] |

Biological Significance and Applications

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a key molecule in several biological contexts, most notably in the metabolism of folate and as a structural motif in drug design.

Role in Folate Metabolism

Folate (Vitamin B9) is an essential nutrient that, in its active tetrahydrofolate form, acts as a coenzyme in one-carbon transfer reactions necessary for the synthesis of nucleotides and the metabolism of amino acids. (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a known catabolite of folic acid.[8] Its formation occurs through the cleavage of the C9-N10 bond of folate. The levels of this compound can serve as a marker for folate degradation and turnover.[8] In humans, the resulting p-aminobenzoylglutamate can be further metabolized via acetylation by the enzyme arylamine N-acetyltransferase 1 (NAT1).[9]

Application in Drug Development

The structural backbone of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a key component of several important drugs, including the anticancer agent methotrexate (B535133) and the antibacterial sulfonamides. Its derivatives are also being actively investigated for new therapeutic applications, particularly as antimalarial agents.

The enzyme dihydrofolate reductase (DHFR) is crucial for the folate pathway in the malaria parasite, Plasmodium falciparum (Pf-DHFR). Inhibiting this enzyme disrupts DNA synthesis and leads to parasite death. Derivatives of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid conjugated with other chemical moieties, such as 1,3,5-triazine (B166579), have been designed and synthesized as potent inhibitors of Pf-DHFR.[10][11] These compounds have shown significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[10][11]

Table 3: In Vitro Antimalarial Activity of N-(4-aminobenzoyl)-L-glutamic Acid Derivatives

| Compound | Target | Chloroquine-Sensitive Strain (3D7) IC₅₀ (µM) | Chloroquine-Resistant Strain (Dd2) IC₅₀ (µM) | Reference |

| 4d16 | Pf-DHFR | 13.25 | Not Reported | [10] |

| 4d38 | Pf-DHFR | Not Reported | 14.72 | [10] |

| Df3 | Pf-DHFR | Not Reported | 9.54 µg/mL | [12] |

Analytical Methodologies

Accurate quantification and characterization of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid are essential for quality control in its synthesis and for its use in biological studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for assessing purity.[7] Additionally, thin-layer chromatography (TLC) coupled with densitometry has been used for its determination in pharmaceutical preparations of folic acid.[13] For analytical purposes, derivatization with reagents like dabsyl chloride can be employed to enhance detection in HPLC.[14]

Experimental Workflow: HPLC Analysis

Conclusion

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a multifaceted molecule with significant relevance in both fundamental biochemistry and applied pharmaceutical sciences. Its role as a catabolite provides insights into folate metabolism, while its chemical structure serves as a valuable platform for the development of novel therapeutics. The detailed methodologies for its synthesis and analysis provided in this guide are intended to support further research and development efforts in these areas.

References

- 1. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. N-(4-Aminobenzoyl)-L-glutamic acid [drugfuture.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]

- 7. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

- 8. N-(4-Aminobenzoyl-d4)-L-glutamic Acid | 461426-34-6 | Benchchem [benchchem.com]

- 9. Acetylation of p-aminobenzoylglutamate, a folic acid catabolite, by recombinant human arylamine N-acetyltransferase and U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and development of novel N-(4-aminobenzoyl)- l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitor: An in-silico and in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Densitometric determination of impurities in drugs: Part IV. Determination of N-(4-aminobenzoyl)-L-glutamic acid in preparations of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

molecular weight of (4-Aminobenzoyl)-L-glutamic acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight and physicochemical properties of (4-Aminobenzoyl)-L-glutamic acid. It includes a detailed experimental protocol for the determination of its molecular weight using mass spectrometry and features a visualization of its synthetic pathway. This document is intended for professionals in research and development, offering precise data and methodologies crucial for laboratory and clinical applications.

Core Physicochemical Data

This compound, a derivative of glutamic acid, is a key intermediate in the synthesis of folic acid and related compounds.[1][2][3] Its precise molecular characteristics are fundamental for its application in pharmaceutical synthesis and as a reference standard.

| Property | Value | Source |

| Molecular Weight | 266.25 g/mol | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][4][10] |

| CAS Number | 4271-30-1 | [1][4] |

| IUPAC Name | (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | [5] |

| Synonyms | N-(p-Aminobenzoyl)glutamic Acid, PABGA | [1][5] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of this compound is critical for its identification and quality control. Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS) is a powerful and commonly used technique for this purpose.[4][5][7]

Objective: To verify the molecular weight of a sample of this compound.

Materials and Instrumentation:

-

Sample of this compound

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

-

Agilent 1290 Infinity II LC system (or equivalent)

-

Agilent InfinityLab LC/MSD XT (or equivalent) with an ESI source

-

Analytical column (e.g., ZORBAX RRHT StableBond C18, 2.1 x 50 mm)

-

Standard laboratory glassware and pipettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a water/acetonitrile mixture.

-

Dilute the stock solution to a final concentration of 10 µg/mL using Mobile Phase A.

-

-

Liquid Chromatography (LC) Parameters:

-

Column Temperature: 30 °C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-7 min: 95% to 5% B

-

7-10 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 4000 V

-

Drying Gas Temperature: 350 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psi

-

Scan Range: m/z 100-500

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectra over the LC run time.

-

The expected ion to be observed for this compound (MW = 266.25) in positive ion mode is the protonated molecule [M+H]⁺ at an m/z of approximately 267.26.

-

Process the acquired data using appropriate software. The resulting spectrum should show a prominent peak at the expected m/z value, confirming the molecular weight of the compound.

-

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of folic acid. A common synthetic route involves the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by the reduction of the nitro group to an amine.[1][6]

The diagram above illustrates the logical flow of the synthesis of this compound. The process begins with the condensation of p-nitrobenzoyl chloride and L-glutamic acid to form an intermediate, N-(4-nitrobenzoyl)-L-glutamic acid. This intermediate then undergoes a reduction of the nitro group to yield the final product.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Peptide Molecular Weight Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. lcms.cz [lcms.cz]

- 6. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

The Biological Role of (4-Aminobenzoyl)-L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid (PABA-Glu), is a dipeptide of significant biological interest. It serves as a crucial intermediate in the biosynthesis of folates (Vitamin B9), essential cofactors in one-carbon metabolism. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its role in metabolic pathways, its interaction with key enzymes, and its applications in biomedical research. This document includes quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as an in-depth resource for the scientific community.

Introduction

This compound is formed by the condensation of p-aminobenzoic acid (PABA) and L-glutamic acid. Its primary biological significance lies in its role as a central building block in the synthesis of dihydrofolate, the precursor to tetrahydrofolate and other essential folate coenzymes. These coenzymes are vital for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making them indispensable for cell growth and division.

Beyond its function in folate biosynthesis, this compound is also a key catabolite of folate metabolism.[1][2] The measurement of its levels in biological fluids can serve as an indicator of folate turnover and status in the body.[3] Furthermore, its structural similarity to portions of potent dihydrofolate reductase (DHFR) inhibitors like methotrexate (B535133) has made it a subject of interest in drug development.[1] This guide will explore these multifaceted roles in detail.

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Appearance | Off-white to beige powder | [1] |

| Melting Point | 175 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Storage Temperature | -20°C | [1] |

Biological Functions and Metabolic Pathways

Role in Folate Biosynthesis

In many microorganisms and plants, this compound is a key intermediate in the de novo synthesis of dihydrofolate. The pathway involves the enzymatic coupling of p-aminobenzoic acid (PABA) with L-glutamic acid, followed by the addition of a pteridine (B1203161) moiety.

Caption: Simplified overview of the role of this compound in dihydrofolate synthesis.

Folate Catabolism

In mammals, this compound is a product of folate catabolism. The breakdown of tetrahydrofolate and other folates results in the cleavage of the C9-N10 bond, releasing a pteridine and this compound.[2] The latter can be further metabolized, including acetylation, before excretion.[5]

Caption: Catabolic pathway of tetrahydrofolate leading to this compound.

Interaction with Dihydrofolate Reductase (DHFR)

Bacterial Metabolism

Certain bacteria possess the enzyme p-aminobenzoyl-glutamate hydrolase (PGH), which cleaves this compound into p-aminobenzoic acid and L-glutamate.[1] This allows these bacteria to utilize this folate breakdown product as a source of PABA for their own folate synthesis.[2]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for enzymes that metabolize this compound.

| Enzyme | Organism | Substrate | Kₘ (µM) | Specific Activity | Reference(s) |

| p-Aminobenzoyl-glutamate Hydrolase (PGH) | Escherichia coli | p-Aminobenzoyl-L-glutamate | 60 ± 0.08 | 63,300 ± 600 nmol min⁻¹ mg⁻¹ | [7][8] |

| pABAGlu Hydrolase | Arabidopsis thaliana (roots) | p-Aminobenzoyl-L-glutamate | 370 | Not Reported |

In Vivo Concentrations and Excretion Rates

Levels of this compound and its acetylated form are indicative of folate status.

| Analyte | Matrix | Subject Group | Concentration / Excretion Rate | Reference(s) |

| Total Folate Catabolites (pABG + apABG) | Serum | Healthy Volunteers (n=5) | 11.9 ± 7.6 nmol/L | |

| Total Folate Catabolites (pABG + apABG) | Urine | Healthy Volunteers (n=5) | 2.9 ± 2.3 µmol/L | |

| Folate Catabolite Excretion | Urine | Non-pregnant Women | 136.4 µ g/day | |

| Folate Catabolite Excretion | Urine | Pregnant Women (3rd Trimester) | 349.1 µ g/day |

Experimental Protocols

Quantification of this compound in Serum and Urine by LC-MS/MS

This protocol is adapted from a method for the routine clinical analysis of folate catabolites.

5.1.1. Materials

-

LC-MS/MS system with a Biorad CAT/MET analytical column

-

d3-glutamic acid (internal standard)

-

6N HCl

-

This compound and acetamidobenzoylglutamate standards

5.1.2. Sample Preparation

-

To 200 µL of serum or urine, add 2 µL of 1 mmol/L d3-glutamic acid.

-

Acidify the samples by adding 4 µL of 6N HCl.

-

Precipitate proteins by adding 2 volumes (412 µL) of acetonitrile for serum or 30 volumes (6.18 mL) for urine.

-

Centrifuge the samples at 1900 x g for 10 minutes.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

5.1.3. LC-MS/MS Conditions

-

Column: Biorad CAT/MET analytical column

-

Detection: Selective multiple ion monitoring (SRM) of the respective transitions for pABG, apABG, and the internal standard.

-

Quantification: Based on a linear calibration curve generated from standards. The limit of quantification is typically around 10 nmol/L.

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Enzymatic Assay for p-Aminobenzoyl-glutamate Hydrolase (PGH)

This protocol is based on the spectrophotometric assay for E. coli PGH.[8]

5.2.1. Materials

-

Spectrophotometer capable of reading at 284 nm

-

50 mM Tris buffer, pH 8.5, containing 10 mM β-mercaptoethanol and 5 mM MnCl₂

-

This compound (substrate)

-

Purified PGH enzyme

-

1.0 M sodium citrate, pH 5.5 (quenching solution)

-

Ethyl acetate (B1210297)

5.2.2. Assay Procedure

-

Prepare reaction mixtures (5 mL) containing the Tris buffer and various concentrations of the substrate.

-

Initiate the reaction by adding the PGH enzyme.

-

At timed intervals (e.g., 1, 2, 3, 4, and 5 minutes), take 0.5 mL aliquots and quench the reaction with 0.5 mL of 1.0 M sodium citrate.

-

Extract the product, p-aminobenzoic acid, into 2 mL of ethyl acetate.

-

Measure the absorbance of the ethyl acetate layer at 284 nm.

-

Calculate the concentration of the product using the molar extinction coefficient of p-aminobenzoic acid (13,400 M⁻¹ cm⁻¹).

Fluorescent Labeling of Oligosaccharides

This compound can be used as a UV-absorbing and fluorescent tag for the analysis of oligosaccharides by capillary zone electrophoresis (CZE) or HPLC. The labeling is achieved through reductive amination.

5.3.1. Materials

-

This compound

-

Oligosaccharide sample

-

Sodium cyanoborohydride (reducing agent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic acid

5.3.2. Labeling Procedure

-

Dissolve the oligosaccharide sample in a solution of this compound in DMSO containing acetic acid.

-

Add a freshly prepared solution of sodium cyanoborohydride in DMSO.

-

Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for several hours.

-

The labeled oligosaccharides can then be purified and analyzed by CZE or HPLC with UV or fluorescence detection.

Conclusion

This compound is a molecule of central importance in the biochemistry of one-carbon metabolism. Its role as a precursor in folate biosynthesis in some organisms and as a catabolite in others highlights its diverse biological functions. The analytical methods detailed in this guide provide robust tools for its quantification, enabling further research into folate metabolism and its implications for human health and disease. The use of this compound as a research tool, for instance as a fluorescent tag, further underscores its value to the scientific community. Future research may focus on elucidating the precise binding kinetics of this molecule with DHFR and other folate-related enzymes, which could provide valuable insights for the design of novel therapeutics.

References

- 1. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The effect of side-chain, para-aminobenzoyl region, and B-ring modifications on dihydrofolate reductase binding, influx via the reduced folate carrier, and cytotoxicity of the potent nonpolyglutamatable antifolate N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L- ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycan Labeling [sigmaaldrich.com]

(4-Aminobenzoyl)-L-glutamic Acid as a Folate Catabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B vitamin, plays a critical role in numerous metabolic processes, including one-carbon metabolism, which is vital for DNA synthesis, repair, and methylation. The catabolism of folate is a key aspect of its homeostasis, and (4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamate (PABG), is a primary product of this breakdown. This technical guide provides a comprehensive overview of PABG as a folate catabolite, detailing its formation, metabolic fate, and analytical determination. The guide also explores its relevance in the context of drug development, particularly in the synthesis of antifolates and as a potential area of interest for antimalarial therapies.

Folate Catabolism and the Formation of this compound

The breakdown of folate primarily occurs through the oxidative cleavage of the C9-N10 bond, which links the pteridine (B1203161) ring to the p-aminobenzoic acid moiety. This cleavage is generally considered to be a spontaneous, non-enzymatic process, reflecting the intrinsic instability of folate molecules.[1] This reaction yields a pterin (B48896) and p-aminobenzoyl-L-glutamate (PABG).[2]

In humans, PABG is further metabolized, predominantly through acetylation, to form p-acetamidobenzoyl-L-glutamate (apABG). This acetylated form is the major folate catabolite excreted in urine, accounting for over 85% of the total catabolites.[2] The levels of these catabolites in biological fluids can serve as indicators of folate turnover and status.

dot

Caption: Folate Catabolism Pathway to PABG and apABG.

Quantitative Data

The concentrations of PABG and its acetylated form, apABG, in biological fluids are important indicators of folate status and metabolism. The following tables summarize quantitative data from various studies.

Table 1: Concentrations of Folate Catabolites in Human Plasma and Serum

| Analyte | Matrix | Population | Concentration (nmol/L) | Reference |

| Total Catabolites | Serum | Healthy Volunteers (n=5) | 11.9 ± 7.6 | [3] |

| Total Catabolites | Serum | Patients tested for PTH (n=11) | 20.4 ± 23.8 | [3] |

| Total Catabolites | Serum | Pregnant Women (n=18) | 11.4 ± 8.7 | [3] |

| pABG | Plasma | Healthy Volunteer | Detectable | [4] |

Table 2: Concentrations of Folate Catabolites in Human Urine

| Analyte | Population | Folate Intake | Concentration (nmol/L or µmol/L) | Reference |

| Total Catabolites | Healthy Volunteers (n=5) | Not specified | 2.9 ± 2.3 µmol/L | [3] |

| Total Catabolites | Patients tested for urinary catecholamines (n=19) | Not specified | 581.8 ± 368.4 nmol/L | [3] |

| pABG + apABG | Pregnant Women (n=12) | 450 µ g/day | 86 ± 32 nmol/day | [5] |

| pABG + apABG | Pregnant Women (n=12) | 850 µ g/day | 148 ± 20 nmol/day | [5] |

| pABG + apABG | Postmenopausal Women (n=10) | 56 µ g/day | Molar ratio to intake: 3.0 ± 0.55 | [2] |

| pABG + apABG | Postmenopausal Women (n=10) | 516 µ g/day | Molar ratio to intake: 0.33 ± 0.054 | [2] |

Table 3: Kinetic Parameters of p-Aminobenzoyl-L-glutamate Hydrolase (PGH)

| Organism | Km for PABG (µM) | Specific Activity (nmol min-1 mg-1) | Reference |

| Escherichia coli | 60 ± 0.08 | 63,300 ± 600 | [6] |

| Plants (Arabidopsis) | 370 | Not reported | [7] |

Experimental Protocols

Quantification of PABG and apABG in Human Urine by LC-MS/MS

This protocol provides a general framework for the analysis of PABG and apABG. Specific parameters may require optimization based on the instrumentation used.

dot

Caption: Workflow for LC-MS/MS analysis of urinary folate catabolites.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples.

-

To 200 µL of urine, add an internal standard (e.g., 2 µL of 1 mmol/L d3-glutamic acid).[3] Stable isotope-labeled internal standards such as [13C5]-pABG are also highly effective.[4]

-

Acidify the sample with 4 µL of 6N HCl.[3]

-

Precipitate proteins by adding 30 volumes of acetonitrile (B52724) (for urine).[3]

-

Vortex and centrifuge the samples at 1900 x g for 10 minutes.[3]

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column or a specialized column like the Biorad CAT/MET analytical column can be used.[3][8]

-

Mobile Phase: A gradient elution with a mobile phase system such as 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) or acetonitrile (B) is common.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 10 µL.[3]

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Representative MRM transitions should be optimized for the specific instrument.

-

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of PABG and apABG.

-

The concentration of the analytes in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

p-Aminobenzoyl-L-glutamate Hydrolase (PGH) Enzyme Assay

This spectrophotometric assay measures the activity of PGH by quantifying the p-aminobenzoate (PABA) produced from the hydrolysis of PABG.

dot

Caption: Workflow for the p-Aminobenzoyl-L-glutamate Hydrolase (PGH) assay.

Methodology:

-

Reaction Mixture Preparation:

-

Enzymatic Reaction:

-

Product Detection:

-

Extract the product, p-aminobenzoate (PABA), from the quenched reaction mixture with an organic solvent such as ethyl acetate (B1210297).

-

Measure the absorbance of the ethyl acetate layer containing PABA at 284 nm.[6]

-

-

Activity Calculation:

-

The amount of PABA produced is calculated using its molar extinction coefficient (ε = 13,400 M-1cm-1 at 284 nm in ethyl acetate).[6]

-

The enzyme activity is expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

-

Relevance in Drug Development

Synthesis of Methotrexate (B535133)

This compound is a crucial intermediate in the synthesis of methotrexate, a widely used chemotherapeutic agent and immunosuppressant. Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides. The synthesis of methotrexate involves the coupling of a pteridine derivative with a side chain derived from p-aminobenzoyl-L-glutamic acid.

Antimalarial Drug Development

The folate biosynthetic pathway is a well-established target for antimalarial drugs because, unlike humans who obtain folate from their diet, the malaria parasite, Plasmodium falciparum, can synthesize folate de novo.[1][5] This pathway relies on the synthesis of p-aminobenzoic acid (PABA), the precursor to the p-aminobenzoyl-L-glutamate moiety of folate.

Two key enzymes in this pathway are:

-

Dihydropteroate synthase (DHPS): This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with a pterin precursor.[3] Sulfonamide drugs act as competitive inhibitors of DHPS by mimicking PABA.[9]

-

Dihydrofolate reductase (DHFR): This enzyme reduces dihydrofolate to tetrahydrofolate, the active form of the vitamin.[2] Pyrimethamine is an example of a DHFR inhibitor used to treat malaria.

Because P. falciparum can synthesize its own PABA, the enzymes involved in PABA synthesis, such as aminodeoxychorismate lyase, are also considered potential targets for novel antimalarial drugs.[1] Inhibiting the production of PABA would starve the parasite of a crucial precursor for folate synthesis, thereby hindering its growth and replication.

dot

Caption: Folate pathway in P. falciparum and targets for antimalarial drugs.

Conclusion

This compound is a significant folate catabolite, and its measurement, along with its acetylated derivative, provides valuable insights into folate homeostasis. The analytical methods for their quantification are well-established, primarily relying on LC-MS/MS. Understanding the dynamics of folate catabolism is not only important for nutritional assessment but also has direct implications for drug development. The role of PABG as a precursor in the synthesis of methotrexate and the targeting of the PABA biosynthetic pathway in Plasmodium falciparum highlight the continued importance of research in this area for both therapeutic and diagnostic advancements.

References

- 1. portlandpress.com [portlandpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate - Wikipedia [en.wikipedia.org]

- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. Plasmodium Para-Aminobenzoate Synthesis and Salvage Resolve Avoidance of Folate Competition and Adaptation to Host Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (4-Aminobenzoyl)-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzoyl)-L-glutamic acid, also known as PABG, is a key intermediate in the synthesis of folic acid and its derivatives, which are crucial in various biological processes and therapeutic applications. This technical guide provides a comprehensive overview of the primary synthesis pathways of PABG, detailing experimental protocols, quantitative data, and alternative methodologies. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and purify this important compound.

Primary Synthesis Pathway: A Three-Step Approach

The most common and well-documented method for synthesizing this compound is a three-step process that begins with p-nitrobenzoic acid. This pathway involves:

-

Acyl Chlorination: Conversion of p-nitrobenzoic acid to its more reactive acid chloride derivative, p-nitrobenzoyl chloride.

-

Condensation: Reaction of p-nitrobenzoyl chloride with L-glutamic acid to form N-(4-nitrobenzoyl)-L-glutamic acid.

-

Reduction: Selective reduction of the nitro group to an amine to yield the final product, this compound.

The following sections provide detailed experimental protocols and quantitative data for each of these steps.

Step 1: Synthesis of p-Nitrobenzoyl Chloride

The initial step involves the activation of the carboxylic acid group of p-nitrobenzoic acid by converting it into an acyl chloride. Several reagents can be employed for this transformation, each with its own advantages and considerations.

Experimental Protocols

Method A: Using Thionyl Chloride

A widely used method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride.

-

Procedure: To p-nitrobenzoic acid (1.0 eq), add an excess of thionyl chloride (2.0-4.0 eq). The reaction can be carried out neat or in an inert solvent such as toluene. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. The mixture is heated to reflux (typically around 80-90°C) for 1-3 hours until the evolution of sulfur dioxide and hydrogen chloride gases ceases. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude p-nitrobenzoyl chloride.

Method B: Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used under milder conditions.

-

Procedure: p-Nitrobenzoic acid (1.0 eq) is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A catalytic amount of DMF is added, followed by the slow, dropwise addition of oxalyl chloride (1.5-2.5 eq) at room temperature. The reaction is stirred for 1-2 hours. The solvent and volatile byproducts are then removed under reduced pressure to give p-nitrobenzoyl chloride.

Method C: Using Phosphorus Pentachloride

Phosphorus pentachloride is a powerful chlorinating agent for this transformation.

-

Procedure: p-Nitrobenzoic acid (1.0 eq) is mixed with solid phosphorus pentachloride (1.0 eq). The mixture is gently heated to initiate the reaction, which is evident by the evolution of hydrogen chloride gas. After the initial vigorous reaction subsides, the mixture is heated for a short period to ensure completion. The product is then isolated by distillation under reduced pressure.

Quantitative Data for p-Nitrobenzoyl Chloride Synthesis

| Method | Acylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| A | Thionyl Chloride | Pyridine | 90 | 12 | >98.0 | >99.6 (GC) | [1] |

| B | Oxalyl Chloride | THF/DMF | 55 | - | - | - | [2] |

| C | Phosphorus Pentachloride | Neat | Gentle heating | 0.5-1 | 90-96 | - | [3] |

Step 2: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

This step involves the condensation of the highly reactive p-nitrobenzoyl chloride with L-glutamic acid. The reaction is typically carried out in an aqueous basic solution to facilitate the nucleophilic attack of the amino group of glutamic acid.

Experimental Protocol

-

Procedure: L-glutamic acid (1.1 eq) is dissolved in water, and the pH of the solution is adjusted to 8.5-9.0 with an aqueous solution of sodium hydroxide (B78521) (e.g., 1M NaOH). The solution is cooled to 0-5°C in an ice bath. A solution of p-nitrobenzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloroethane) is then added dropwise to the cooled glutamic acid solution while vigorously stirring. The pH of the reaction mixture is maintained at 8.5-9.0 throughout the addition by the concurrent dropwise addition of sodium hydroxide solution. After the addition is complete, the reaction is allowed to stir at room temperature for 1-3 hours. The layers are then separated, and the aqueous layer is acidified to pH 1-2 with a strong acid (e.g., hydrochloric acid). The precipitated product, N-(4-nitrobenzoyl)-L-glutamic acid, is collected by filtration, washed with cold water, and dried.

Quantitative Data for N-(4-nitrobenzoyl)-L-glutamic acid Synthesis

| Starting Materials | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| p-Nitrobenzoyl chloride, Sodium L-glutamate | Water/Dichloroethane | 8.5-9.0 | 0-5 then RT | 2-3 | 97.45 | 97.65 (HPLC) | [4] |

| p-Nitrobenzoyl chloride, Sodium L-glutamate | Water/Dichloroethane | 8.0 | 0 then RT | 1 | 99.03 | 98.43 (HPLC) | [4] |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of N-(4-nitrobenzoyl)-L-glutamic acid to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocols

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

-

Procedure: N-(4-nitrobenzoyl)-L-glutamic acid (1.0 eq) is dissolved in a suitable solvent, typically methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. A reducing agent, such as ammonium (B1175870) formate (B1220265) (3.0-5.0 eq) or hydrogen gas, is then introduced. If using ammonium formate, the reaction is stirred at room temperature for 30-60 minutes. If using hydrogen gas, the reaction is conducted under a hydrogen atmosphere (typically at a pressure of a few atmospheres) with vigorous stirring until the uptake of hydrogen ceases. Upon completion, the catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is then concentrated, and the pH is adjusted to around 3 with an acid (e.g., hydrochloric acid in methanol) to precipitate the product. The solid this compound is collected by filtration, washed with a small amount of cold methanol, and dried.[3][4]

Method B: Reduction with Hydrazine (B178648) Hydrate (B1144303) and Ferric Chloride

An alternative method for the reduction of the nitro group involves the use of hydrazine hydrate in the presence of a catalyst.

-

Procedure: N-(4-nitrobenzoyl)-L-glutamic acid (1.0 eq) is dissolved in methanol. A catalytic amount of ferric chloride hexahydrate is added, followed by the slow, dropwise addition of hydrazine hydrate (3.0-5.0 eq) while stirring at room temperature. The reaction progress is monitored by a suitable method (e.g., TLC). After completion, the work-up procedure is similar to the catalytic hydrogenation method to isolate the final product.[5]

Quantitative Data for this compound Synthesis

| Starting Material | Reducing Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| N-(4-nitrobenzoyl)-L-glutamic acid | Ammonium Formate | 10% Pd/C | Methanol | 96.58 | 99.88 (HPLC) | [3] |

| N-(4-nitrobenzoyl)-L-glutamic acid | Hydrazine Hydrate | Ferric Chloride Hexahydrate | Methanol | - | >99.9 | [2] |

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathway and the logical workflow.

Caption: Overall synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide has outlined the primary and most effective synthesis pathway for this compound, providing detailed experimental protocols and quantitative data for each step. By understanding the nuances of each reaction, including the choice of reagents and reaction conditions, researchers can optimize the synthesis for high yield and purity. The provided diagrams offer a clear visual representation of the chemical transformations and the overall workflow. This comprehensive information serves as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

- 1. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 2. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN105439895A - Preparation method of N this compound - Google Patents [patents.google.com]

- 5. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

discovery and history of (4-Aminobenzoyl)-L-glutamic acid

An In-depth Technical Guide to (4-Aminobenzoyl)-L-glutamic Acid: Discovery, History, and Core Applications

Introduction

This compound, also known by synonyms such as p-Aminobenzoyl-L-glutamic acid (PABA-Glu) and pABG, is a dipeptide molecule of significant interest in biochemical and pharmaceutical research.[1][2] It is formed by the formal condensation of the carboxyl group of 4-aminobenzoic acid (PABA) with the amino group of L-glutamic acid.[2] This compound serves as a crucial intermediate in the synthesis of folic acid and the anticancer drug methotrexate.[3][4] Furthermore, it is recognized as a catabolite of folate, making it a useful marker in studies of folate metabolism.[5]

Discovery and History

The first documented preparation of this compound was reported in 1935 by J. Van der Scheer and Karl Landsteiner in the Journal of Immunology.[5] Its history is intrinsically linked to the research on folic acid. The significance of folate in preventing anemia during pregnancy was first observed by researcher Lucy Wills in 1931.[6] Subsequently, folic acid was isolated from brewer's yeast in the late 1930s, with its first extraction credited to Mitchell and others in 1941, and its pure crystalline form isolated by Bob Stokstad in 1943.[6] As a fundamental structural component of folic acid, the characterization of this compound was a pivotal step in understanding the structure and metabolism of this essential vitamin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [5] |

| Molecular Weight | 266.25 g/mol | [2][5] |

| Appearance | Off-white solid | [5] |

| Melting Point | 173-174°C (with decomposition) | [5] |

| Optical Rotation | [α]D²³ -15° (c = 2 in 0.1 M HCl) | [5] |

| Solubility | DMF: 1 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 1 mg/mL | [1] |

| UV Maximum (λmax) | 287 nm | [1] |

Biochemical Role and Significance

This compound is a central molecule in folate metabolism. It is a metabolite of tetrahydrofolate, and its levels in plasma have been shown to increase in mice fed a diet high in folic acid.[1] This makes it a valuable biomarker for assessing folate degradation and turnover.[5] In the realm of drug development, it is a key intermediate in the chemical synthesis of methotrexate, a widely used chemotherapeutic agent.

Below is a diagram illustrating the central role of this compound.

Experimental Protocols

Chemical Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of N-(4-nitrobenzoyl)-L-glutamic acid.

Materials:

-

N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol, 27.23 g)

-

Methanol (B129727) (118 g)

-

10% Palladium on carbon (Pd/C) catalyst (0.59 g)

-

Ammonium (B1175870) formate (B1220265) (0.3 mol, 18.92 g)

-

Hydrochloric acid in methanol

Procedure:

-

Dissolve 27.23 g of N-(4-nitrobenzoyl)-L-glutamic acid in 118 g of methanol in a suitable reaction vessel with stirring.[7]

-

Add 0.59 g of 10% Pd/C catalyst to the solution.[7]

-

Slowly add 18.92 g of ammonium formate to the reaction mixture.[7]

-

Stir the mixture at room temperature for 30 minutes.[7]

-

After the reaction is complete, recover the Pd/C catalyst by filtration.[7]

-

Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.[7]

-

Allow the solution to stand for 30 minutes to allow for precipitation of the product.[7]

-

Filter the precipitated crystals, wash with a small amount of methanol, and dry to obtain the final product.[7]

This protocol typically yields approximately 25.75 g (96.58% yield) of N-(4-aminobenzoyl)-L-glutamic acid with a purity of 99.88% as determined by HPLC.[7]

The workflow for this synthesis is depicted in the following diagram:

Conclusion

This compound, since its initial preparation in 1935, has been a compound of considerable scientific interest. Its integral role in the structure and metabolism of folic acid, coupled with its utility as a precursor in the synthesis of the vital anti-cancer drug methotrexate, underscores its importance in both biochemistry and medicinal chemistry. The well-defined protocols for its synthesis and analysis continue to facilitate its use in research and pharmaceutical development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN105439895A - Preparation method of N this compound - Google Patents [patents.google.com]

- 5. N-(4-Aminobenzoyl)-L-glutamic acid [drugfuture.com]

- 6. news-medical.net [news-medical.net]

- 7. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of (4-Aminobenzoyl)-L-glutamic Acid in Metabolic Homeostasis: A Technical Guide

For Immediate Release

An In-depth Exploration of (4-Aminobenzoyl)-L-glutamic Acid's Function in Core Metabolic Pathways, Prepared for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as p-aminobenzoyl-L-glutamate (pABAGlu), is a dipeptide that plays a significant role in the intricate network of folate metabolism.[1] While it is recognized as a catabolite of folate, its function extends beyond simple degradation, positioning it as a key molecule in the salvage and recycling pathways essential for cellular proliferation and survival.[2][3] This technical guide elucidates the multifaceted functions of this compound in metabolic pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.

Core Metabolic Pathways Involving this compound

Folate metabolism is a cornerstone of cellular function, providing the necessary one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[4][5] this compound is centrally involved in both the breakdown and regeneration of folates.

Folate Biosynthesis and the Role of the p-Aminobenzoate Moiety

The synthesis of folates, such as tetrahydrofolate (THF), involves the conjugation of a pteridine (B1203161) precursor, p-aminobenzoic acid (PABA), and a glutamate (B1630785) moiety.[6][7] In many microorganisms and plants, PABA is synthesized from chorismate.[7] This PABA is then incorporated in a two-step enzymatic reaction to form dihydrofolate (DHF), the precursor to the biologically active THF.[7] The reduction of DHF to THF is catalyzed by dihydrofolate reductase (DHFR), a key target for various therapeutic agents.[4]

Folate Catabolism and the Formation of this compound

Folates are susceptible to oxidative cleavage, which breaks them down into a pterin (B48896) fragment and this compound (pABAGlu), often with a polyglutamyl tail.[2][3] This degradation process is a normal part of folate turnover in vivo.

The Folate Salvage Pathway: Recycling for Cellular Economy

The salvage of folate breakdown products represents an efficient cellular strategy to preserve essential precursors. In this pathway, this compound is hydrolyzed to yield p-aminobenzoic acid (PABA) and L-glutamate.[3] This reaction is catalyzed by the enzyme p-aminobenzoyl-glutamate hydrolase (PGH).[8] The regenerated PABA can then re-enter the folate biosynthesis pathway, ensuring a continuous supply of this crucial precursor for the synthesis of new folate coenzymes.[2] This recycling is particularly vital in rapidly dividing cells where the demand for nucleotides is high.

Quantitative Data on Enzyme Kinetics

The efficiency of the folate salvage pathway is dependent on the kinetic parameters of the enzymes involved. While comprehensive quantitative data for all related enzymes are continually being researched, some key values have been reported.

| Enzyme | Substrate | Organism | Km (µM) | Reference |

| p-Aminobenzoyl-glutamate Hydrolase (PGH) | This compound | Arabidopsis thaliana (roots) | 370 | [2] |

Experimental Protocols

To facilitate further research into the metabolic functions of this compound and the broader folate pathway, detailed experimental protocols are essential.

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This assay measures the activity of DHFR, a key enzyme in the folate pathway, by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[9][10]

Materials:

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)[4]

-

Dihydrofolate (DHF) solution (substrate)[10]

-

NADPH solution (cofactor)[10]

-

Purified DHFR enzyme or cell/tissue lysate[9]

-

96-well UV-transparent microplate[4]

-

Microplate spectrophotometer[4]

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[11]

-

Reaction Setup: In a 96-well plate, add the sample (lysate) or purified enzyme. For inhibitor screening, pre-incubate with the test compound.[4]

-

Initiation: Start the reaction by adding a master mix containing DHFR Assay Buffer, NADPH, and DHF to each well.[4]

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for 10-20 minutes.[9][11]

-

Calculation: Determine the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of DHFR activity is the amount of enzyme that oxidizes 1.0 µmol of NADPH to NADP+ per minute.

LC-MS/MS Analysis of Intracellular Folates

This method allows for the sensitive and specific quantification of various folate species within cells, providing a snapshot of the folate pool and the impact of metabolic perturbations.[4]

Materials:

-

Ice-cold 80% methanol[4]

-

Ice-cold Phosphate-Buffered Saline (PBS)[4]

-

LC-MS/MS system[4]

-

Internal standards for folate species

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with compounds of interest if applicable.

-

Metabolite Extraction: Wash cells with ice-cold PBS. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[4]

-

Sample Preparation: Scrape the cells and collect the extract. Centrifuge to remove cell debris. Dry the supernatant under a stream of nitrogen.[4]

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system for separation and quantification of folate species against a standard curve.[4]

-

Data Normalization: Normalize the data to protein concentration or cell number for accurate comparison between samples.[4]

Conclusion

This compound is more than a mere folate breakdown product; it is a critical intermediate in a salvage pathway that underscores the metabolic efficiency of cellular systems. Its role in regenerating p-aminobenzoic acid for de novo folate synthesis highlights a key mechanism for maintaining folate homeostasis. Understanding the enzymes that metabolize this compound, such as p-aminobenzoyl-glutamate hydrolase, and their regulation offers promising avenues for research, particularly in the fields of antimicrobial and anticancer drug development. The methodologies and data presented in this guide provide a robust framework for scientists and researchers to further explore the intricate functions of this compound and its impact on cellular metabolism and human health.

References

- 1. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the folate salvage enzyme p-aminobenzoylglutamate hydrolase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. benchchem.com [benchchem.com]

- 5. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate and vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and Characterization of the Folate Catabolic Enzyme p-Aminobenzoyl-Glutamate Hydrolase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]